2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide

Description

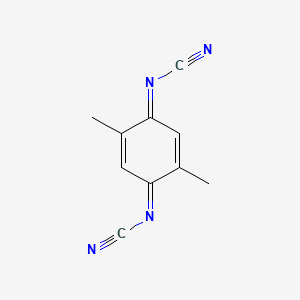

2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide (CAS: 98507-06-3) is a bicyclic organic compound with the molecular formula C₁₀H₈N₄ and a molecular weight of 160.2 g/mol . Structurally, it features a cyclohexadiene backbone substituted with two methyl groups at the 2,5-positions and two cyanamide (-NH-C≡N) groups at the 1,4-positions. The compound is also known by systematic names such as N,N'-(2,5-dimethyl-2,5-cyclohexadiene-1,4-diylidene)biscyanamide and 2,5-Dimethyl-N,N'-dicyanoquinonediimine .

Properties

IUPAC Name |

(4-cyanoimino-2,5-dimethylcyclohexa-2,5-dien-1-ylidene)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-7-3-10(14-6-12)8(2)4-9(7)13-5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCNOUWCQVLIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC#N)C(=CC1=NC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405112 | |

| Record name | (2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98507-06-3 | |

| Record name | (2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Physical Properties

The compound exhibits the following physical properties:

| Property | Value |

|---|---|

| Melting Point | 191-194°C (literature) |

| Boiling Point | 275.0±50.0°C (Predicted) |

| Density | 1.10±0.1 g/cm³ (Predicted) |

| pKa | -6.38±0.40 (Predicted) |

The compound appears as a solid at room temperature with a relatively high melting point.

Structural Characteristics

The structure of this compound can be represented by the SMILES string:

CC1=C\C(=N\C#N)C(C)=C\C1=N\C#N

The InChI representation is:

1S/C10H8N4/c1-7-3-10(14-6-12)8(2)4-9(7)13-5-11/h3-4H,1-2H3/b13-9-,14-10-

The compound features a cyclohexadiene core with methyl groups at positions 2 and 5, and cyanamide groups attached to positions 1 and 4.

Precursor Synthesis: 2,5-Dimethyl-1,4-cyclohexanedione

The preparation of this compound typically begins with the synthesis of a key precursor, 2,5-dimethyl-1,4-cyclohexanedione.

Improved Preparation Method

An improved preparation method for 2,5-dimethyl-1,4-cyclohexanedione was reported by Queiroz et al. in 1995. This method represents a significant advancement in the synthesis pathway toward the target compound.

The improved method likely involves:

- Optimization of reaction conditions

- Enhanced yield compared to previous methods

- Reduced formation of side products

- More efficient purification procedures

This precursor is crucial as it provides the cyclohexane backbone with methyl groups in the correct positions for subsequent transformation to the target compound.

Conversion to this compound

The conversion of 2,5-dimethyl-1,4-cyclohexanedione to this compound involves several chemical transformations.

Dehydrogenation and Imine Formation

The first step typically involves:

- Dehydrogenation of the cyclohexanedione to form the corresponding cyclohexadiene

- Conversion of the carbonyl groups to imine functionalities

- Introduction of the cyano groups to form the cyanamide moieties

Reaction Conditions

Based on similar syntheses, the reaction conditions likely include:

- Use of cyanamide or a cyanamide precursor

- Acid or base catalysis

- Controlled temperature (likely below the melting point of the product)

- Anhydrous conditions to prevent hydrolysis of reactive intermediates

Purification and Characterization

After synthesis, the compound requires purification and characterization to confirm its identity and purity.

Purification Methods

The compound is typically purified using:

Characterization Techniques

Characterization of the final product includes:

- Melting point determination (191-194°C as reported in literature)

- Spectroscopic analysis (NMR, IR, MS)

- Elemental analysis to confirm the molecular formula C₁₀H₈N₄

Research Applications

Understanding the preparation methods of this compound is important due to its applications in various research areas.

Donor-Acceptor Complexes

The compound forms donor-acceptor complexes with crystalline clathrates of cyclotricatechylene, making it valuable for research in supramolecular chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the cyanamide groups under mild acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with cyanamide in an organic solvent like ethanol or methanol. The process is facilitated by catalysts such as sodium methoxide and requires heating to temperatures between 60°C and 80°C for several hours to ensure complete conversion of reactants into the desired product.

Key Chemical Properties

- Molecular Formula : C10H8N4

- Molecular Weight : 184.20 g/mol

- IUPAC Name : (4-cyanoimino-2,5-dimethylcyclohexa-2,5-dien-1-ylidene)cyanamide

Scientific Research Applications

The compound exhibits a range of applications in various scientific domains:

Organic Chemistry

This compound serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions enable the formation of derivatives that are valuable in further synthetic applications .

Biological Research

Research indicates potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that it may exhibit antimicrobial effects against certain bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that it could possess anticancer properties, warranting further exploration in medicinal chemistry.

Medicinal Chemistry

Ongoing research is focused on evaluating the therapeutic potential of this compound in treating various diseases. Its interaction with biological targets may lead to the development of new drugs aimed at specific conditions .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its reactive cyanamide groups. These groups can be modified to create a variety of colorants used in textiles and coatings .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of cyclohexadiene derivatives, which are characterized by their conjugated diene systems and diverse substituents. Key structural analogues include:

- Key Differences: Substituent Chemistry: Unlike quinone or hydroquinone derivatives (e.g., compounds in ), the target compound features cyanamide groups, which are electron-withdrawing and may participate in nucleophilic reactions or hydrogen bonding . Redox Activity: Quinones (e.g., 2-methyl-2,5-cyclohexadiene-1,4-dione) exhibit redox cycling, generating reactive oxygen species (ROS), whereas cyanamides are less redox-active .

Physicochemical Properties

- Molecular Weight: The target compound (160.2 g/mol) is lighter than derivatives like 2,5-dimethoxy-3,6-bis(phenylethylamino)-1,4-dione (378.4 g/mol), suggesting higher volatility or solubility in polar solvents .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Property | Target Compound | Hydroquinone | 2-Ethyl-1,4-dione |

|---|---|---|---|

| Molecular Weight | 160.2 g/mol | 110.1 g/mol | 154.2 g/mol |

| Solubility | Likely polar organic solvents | Water-soluble | Low polarity solvents |

Biological Activity

2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide (CAS No. 98507-06-3) is an organic compound notable for its unique structure, which includes two cyanamide groups linked to a cyclohexadiene framework. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula: C10H8N4

- Molecular Weight: 184.20 g/mol

- Synthesis: Typically synthesized through the reaction of 2,5-dimethyl-1,4-benzoquinone with cyanamide in organic solvents like ethanol or methanol under catalytic conditions .

The biological activity of this compound is believed to involve its interaction with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions within biological systems. Additionally, it may modulate the activity of specific enzymes and proteins, leading to diverse biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- A study highlighted the effectiveness of related compounds against various bacterial strains and fungi .

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties:

- In vitro studies have indicated cytotoxic effects on cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Other Biological Effects

Additional investigations have pointed towards other possible biological activities:

- Potential anti-inflammatory effects were noted in some experimental models.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : One study assessed the antimicrobial properties of a series of cyanamide derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated a dose-dependent inhibition of bacterial growth .

- Cytotoxicity Against Cancer Cells : Another research effort investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant cell death at specific concentrations compared to control groups .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,5-Dimethyl-1,4-benzoquinone | Structure | Antioxidant and antimicrobial |

| 2,5-Dihydroxy-1,4-benzoquinone | Structure | Anticancer and anti-inflammatory |

| 2,5-Dimethyl-2,4-hexadiene | Structure | Limited biological data available |

Q & A

Q. What frameworks guide the integration of this compound into theoretical models of non-linear optics?

- Answer : Use the two-state model to correlate hyperpolarizability (β) with charge-transfer transitions. Experimental validation via electric-field-induced second harmonic (EFISH) generation. Align with DFT-derived molecular electrostatic potential (MESP) maps to optimize donor-acceptor motifs .

Methodological Notes

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries for analogous cyclohexadiene derivatives .

- Contradiction Resolution : Apply Bayesian statistical analysis to weigh conflicting results against experimental conditions and theoretical priors .

- Ethical Compliance : Adhere to institutional guidelines for cyanamide handling; consult Material Safety Data Sheets (MSDS) for waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.